2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on analogs related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has shown promising applications in the field of photovoltaics and ligand-protein interactions. Studies have explored the vibrational spectra and electronic properties of similar compounds, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies, particularly with the Cyclooxygenase 1 (COX1) enzyme, have provided insights into the binding interactions of these analogs, suggesting their relevance in understanding ligand-protein interactions (Mary et al., 2020).
Urease Inhibition and Antibacterial Activity
Another research avenue for compounds similar to this compound is their biological activity, particularly in urease inhibition and antibacterial properties. New series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized using C-C coupling methodology, have been evaluated for various biological activities. These compounds displayed significant activity in urease inhibition, with some showing more activity than standard treatments in assays. The urease inhibition mechanism was further explored through molecular docking studies, indicating that these compounds bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding for enzyme inhibition (Gull et al., 2016).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S2/c1-2-30-15-6-7-16-17(10-15)32-21(25-16)26-18(28)9-14-11-31-20(24-14)27-19(29)23-13-5-3-4-12(22)8-13/h3-8,10-11H,2,9H2,1H3,(H,25,26,28)(H2,23,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXSODHWHXMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.